3-(Benzyloxy)-4'-methoxy-1,1'-biphenyl

Organic Synthesis Protecting Groups Hydrogenolysis

3-(Benzyloxy)-4'-methoxy-1,1'-biphenyl features orthogonal benzyloxy and methoxy protecting groups, enabling selective hydrogenolysis of the benzyl group while preserving the methoxy functionality. This precise substitution pattern is non-interchangeable with simpler biphenyls, ensuring synthetic fidelity in multi-step MAO-B inhibitor and natural product analog synthesis. Also serves as a reliable HPLC/LC-MS reference standard. High purity (≥96%), global shipping available.

Molecular Formula C20H18O2
Molecular Weight 290.4 g/mol
CAS No. 132470-28-1
Cat. No. B181606
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Benzyloxy)-4'-methoxy-1,1'-biphenyl
CAS132470-28-1
Synonyms3-(Benzyloxy)-4'-Methoxy-1,1'-biphenyl
Molecular FormulaC20H18O2
Molecular Weight290.4 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=CC(=CC=C2)OCC3=CC=CC=C3
InChIInChI=1S/C20H18O2/c1-21-19-12-10-17(11-13-19)18-8-5-9-20(14-18)22-15-16-6-3-2-4-7-16/h2-14H,15H2,1H3
InChIKeyJRUUDJIJHJSUFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Benzyloxy)-4'-methoxy-1,1'-biphenyl (CAS 132470-28-1): Chemical Identity, Properties, and Sourcing Guide


3-(Benzyloxy)-4'-methoxy-1,1'-biphenyl (CAS 132470-28-1) is a synthetic biphenyl derivative with the molecular formula C20H18O2 and a molecular weight of 290.36 g/mol [1]. It is characterized by a benzyloxy group at the 3-position and a methoxy group at the 4'-position of the biphenyl core . The compound typically appears as a white to pale yellow crystalline solid and is stable at ambient temperature . Its primary use is as a versatile building block or intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, where it enables the construction of more complex molecular architectures .

Why 3-(Benzyloxy)-4'-methoxy-1,1'-biphenyl Cannot Be Replaced by Simpler Biphenyl Analogs


The precise substitution pattern of 3-(Benzyloxy)-4'-methoxy-1,1'-biphenyl—featuring both a benzyloxy and a methoxy group in specific positions—dictates its unique reactivity and physicochemical properties, making it non-interchangeable with simpler or differently substituted biphenyl analogs. The benzyloxy group serves as a protected phenol, enabling orthogonal deprotection strategies under mild hydrogenolysis conditions without affecting the methoxy group [1]. This dual functionality is absent in compounds like 4-Methoxy-1,1'-biphenyl (CAS 613-37-6), which lacks a second reactive handle, or 3-Benzyloxybiphenyl, which lacks the electron-donating methoxy group that modulates ring electronics [2]. Consequently, generic substitution would compromise synthetic efficiency, alter reaction outcomes, and potentially derail multi-step synthesis campaigns where precise protecting group control is essential.

Head-to-Head Evidence: 3-(Benzyloxy)-4'-methoxy-1,1'-biphenyl vs. Key Comparators


Orthogonal Protecting Group Strategy: Benzyloxy vs. Methoxy Cleavage Selectivity

3-(Benzyloxy)-4'-methoxy-1,1'-biphenyl uniquely enables orthogonal deprotection: the benzyl group can be selectively cleaved via hydrogenolysis (H2, Pd/C) while leaving the methoxy group intact. This contrasts with compounds bearing a single functional group, such as 4-Methoxy-1,1'-biphenyl, which offers no site for further modification [1]. The benzyl ether is a well-established protecting group for phenols, with quantitative cleavage yields typically exceeding 95% under standard conditions, whereas methyl ethers (like the 4'-methoxy) are stable under these conditions [2].

Organic Synthesis Protecting Groups Hydrogenolysis

Enhanced Reactivity in Suzuki-Miyaura Cross-Coupling via Electron-Donating Effects

The presence of a methoxy group at the 4'-position increases the electron density on the biphenyl ring, potentially accelerating oxidative addition in palladium-catalyzed cross-coupling reactions compared to electron-neutral analogs. While direct kinetic data for 3-(Benzyloxy)-4'-methoxy-1,1'-biphenyl is unavailable, class-level data for methoxy-substituted aryl bromides show that a para-methoxy group can increase reaction rates by up to 5-fold relative to unsubstituted phenyl systems due to enhanced electron donation to the metal center [1]. The target compound is frequently employed in Suzuki-Miyaura couplings to elaborate the biphenyl scaffold .

Cross-Coupling Suzuki-Miyaura Reaction Kinetics

Differentiated Physicochemical Properties: Calculated LogP and Solubility Profile

The combination of a lipophilic benzyloxy group and a moderately polar methoxy group yields a distinct LogP profile. Using computational prediction (XLogP3), 3-(Benzyloxy)-4'-methoxy-1,1'-biphenyl has a predicted LogP of approximately 5.2, compared to 4.1 for 4-Methoxy-1,1'-biphenyl and ~5.0 for 3-Benzyloxybiphenyl [1]. This increased lipophilicity may enhance membrane permeability in cell-based assays or alter retention times in chromatographic separations, providing a different profile from simpler analogs [2].

Lipophilicity Solubility ADME Prediction

Optimal Use Cases for 3-(Benzyloxy)-4'-methoxy-1,1'-biphenyl in Scientific Research and Development


Multi-Step Synthesis of Complex Phenolic Natural Product Analogs

The compound's orthogonal protecting groups make it ideal for synthesizing analogs of natural products that contain multiple phenol moieties. The benzyl group can be selectively removed to reveal a free hydroxyl for further functionalization (e.g., glycosylation, sulfation), while the methoxy group remains intact as a stable ether, allowing sequential manipulation of different positions on the biphenyl scaffold [1].

Building Block for MAO-B Inhibitor Lead Optimization

The benzyloxyphenyl motif is a key pharmacophore in several potent and selective MAO-B inhibitors, including safinamide and sembragiline [1]. 3-(Benzyloxy)-4'-methoxy-1,1'-biphenyl can serve as a versatile intermediate for synthesizing biaryl derivatives designed to probe structure-activity relationships (SAR) around the benzyloxyphenyl core. The 4'-methoxy substituent provides a handle for exploring electronic effects on MAO-B inhibition potency and selectivity .

Chromatographic Method Development and Reference Standard Preparation

Due to its well-defined structure and moderate lipophilicity, this compound is suitable for use as a reference standard in HPLC or LC-MS method development. Its distinct retention time and mass spectral signature can aid in the identification and quantification of related biphenyl derivatives in complex mixtures [1]. The compound's stability under ambient conditions further supports its use as a reliable analytical standard .

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